2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Beschreibung
2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 3, methyl groups at positions 2 and 5, and a 2-(2-aminoethoxy)ethanol side chain at position 5. This structure combines aromatic, heterocyclic, and hydrophilic moieties, making it a candidate for medicinal chemistry applications.
Eigenschaften
IUPAC Name |
2-[2-[[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-12-17(20-8-10-26-11-9-24)23-19(21-13)18(14(2)22-23)15-6-4-5-7-16(15)25-3/h4-7,12,20,24H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPHEKPDIQSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOCCO)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target adenosine a2a receptors. These receptors play a crucial role in the central nervous system and are involved in regulating myocardial oxygen consumption and coronary blood flow.
Mode of Action
It is hypothesized that it may bind to its target receptor with high affinity, leading to a series of biochemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to influence various pathways, including those involved in inflammation, neurotransmission, and vasodilation.
Pharmacokinetics
Its degree of lipophilicity suggests that it may diffuse easily into cells, potentially influencing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have significant biological activity, including antiviral, anti-inflammatory, and anticancer effects.
Biologische Aktivität
The compound 2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, a class known for its significant biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrimidine core with a methoxy-substituted phenyl group and an ethoxy chain. Its molecular formula is , with a molecular weight of approximately 342.38 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that derivatives can inhibit bacterial growth and biofilm formation. For instance, compounds similar to the one showed Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been investigated for their potential in cancer therapy. They may act by inhibiting specific kinases involved in cancer cell proliferation .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting nitric oxide production in macrophages .
The mechanisms through which 2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes linked to bacterial cell wall synthesis or cancer cell signaling pathways.
- Quorum Sensing Interference : It has been suggested that certain pyrazolo derivatives can disrupt bacterial communication systems (quorum sensing), leading to reduced virulence and biofilm formation .
Antimicrobial Activity
A study examining various pyrazolo[1,5-a]pyrimidine derivatives found that those with specific substitutions exhibited significant antibacterial activity. The compound was compared against known standards and demonstrated superior efficacy in inhibiting biofilm formation in E. coli and S. aureus .
Anticancer Potential
In another investigation, compounds structurally similar to the target compound were tested for their ability to inhibit cancer cell lines. The results indicated that modifications at the 7-position of the pyrazolo ring could enhance anticancer activity by promoting apoptosis in tumor cells .
Comparative Analysis Table
| Property/Activity | 2-(2-((3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol | Related Compounds |
|---|---|---|
| Molecular Formula | C17H22N4O3 | Varies |
| Antibacterial MIC | 0.25 µg/mL against S. aureus and E. coli | 0.50 µg/mL (other derivatives) |
| Anticancer Activity | Promotes apoptosis in cancer cell lines | Varies |
| Anti-inflammatory | Inhibits NO production | Similar effects observed |
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines show significant antibacterial properties. For instance:
- A study demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- The antibiofilm activity was assessed using the crystal violet assay, where the compound effectively reduced biofilm formation in various bacterial strains .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For example:
- Compounds were tested against cancer cell lines by the National Cancer Institute (NCI), showing promising cytotoxic effects at specific concentrations .
- The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but variations in substituents significantly influence physicochemical and biological properties. Key comparisons include:
Aryl Group Modifications
- Compound 33 () : Features a 3-(2,4-dichlorophenyl) group, which confers electron-withdrawing effects. This substitution is associated with improved radiolabeling efficiency but may reduce aqueous solubility .
- 7j () : Contains a 3-(3-hydroxymethylphenyl) group, offering additional hydrogen-bonding capacity. This modification correlates with high HPLC purity (99%) and enhanced solubility .
Side Chain Variations
- The target compound’s 2-(2-aminoethoxy)ethanol side chain is structurally analogous to 7ab and 7s (), which share ethoxyethanol moieties. These chains improve water solubility and enable hydrogen bonding with biological targets .
- Compound 32 (): Utilizes a shorter butylamino linker, which may reduce steric hindrance but limit solubility .
Functional Implications
- Electron-Donating vs. Withdrawing Groups : The target’s methoxy group may improve metabolic stability compared to chlorinated analogs (e.g., ), which are prone to oxidative dehalogenation .
- Solubility: Hydrophilic side chains (e.g., ethoxyethanol in the target and 7j) enhance aqueous solubility, critical for oral bioavailability. Compounds with shorter chains (e.g., Compound 32) may exhibit lower solubility .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, methoxyphenyl protons appear as distinct aromatic signals, while ethoxyethanol protons show characteristic splitting .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Used to assess purity (>95% typically required for pharmacological studies) .
How can researchers evaluate the initial biological activity of this compound in vitro?
Q. Basic
- Target-based assays : Screen against kinases or receptors (e.g., CRF1) using fluorescence polarization or radiometric binding assays .
- Cell viability assays : Test anti-cancer activity via MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Dose-response curves (0.1–100 µM) identify IC values .
- Solubility optimization : Use DMSO as a stock solvent, diluted in PBS with <1% DMSO to avoid cytotoxicity .
What strategies can optimize synthesis yield and purity for scaled-up research applications?
Q. Advanced
- Solvent optimization : Replace toluene with acetonitrile for better solubility of intermediates, reducing reaction time .
- Catalyst screening : Test Pd/C or CuI for coupling steps to improve regioselectivity .
- Purification : Use preparative HPLC instead of silica gel chromatography for polar byproduct removal .
- Yield tracking : Compare yields under varying temperatures (80°C vs. 100°C) and inert gas flow rates .
How should contradictions in reported biological activity data be resolved?
Q. Advanced
- Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm substituent positions .
- Assay standardization : Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and control compounds (e.g., staurosporine) across labs .
- Meta-analysis : Compare IC values across studies, accounting for variations in DMSO concentration or serum content in media .
What experimental designs are appropriate for studying environmental degradation pathways?
Q. Advanced
- Hydrolysis studies : Incubate the compound in buffers (pH 3–10) at 25–50°C, monitoring degradation via LC-MS/MS .
- Photolysis : Expose to UV light (254 nm) in aqueous solutions to identify photoproducts .
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to assess acute toxicity (EC) .
How can solubility challenges in bioassays be addressed?
Q. Advanced
- Co-solvent systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Prodrug design : Introduce phosphate or acetate groups at the ethoxyethanol moiety for improved hydrophilicity .
- Dynamic light scattering (DLS) : Monitor nanoparticle formation in PBS to prevent aggregation .
What approaches support structure-activity relationship (SAR) studies for lead optimization?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the 2-methoxyphenyl position to assess steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (logP, polarizability) with CRF1 receptor binding affinity .
- Crystallography : Resolve ligand-receptor complexes to identify key hydrogen bonds (e.g., pyrimidine N-H with Asp-100) .
Methodological Notes
- Data interpretation : Always cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Contradiction resolution : Use orthogonal assays (e.g., SPR and ITC for binding kinetics) to confirm disputed results .
- Environmental studies : Include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation .
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